Superior Electron Affinity of 2,1,3-Benzothiadiazole Core vs. Benzothiazole
The 2,1,3-benzothiadiazole (BTD) scaffold exhibits a first reduction potential (Ered) of –1.55 V (vs. SCE) in acetonitrile, which is approximately 0.2–0.35 V more positive than that of the structurally analogous benzothiazole (–1.75 to –1.90 V) [1]. This directly translates into a higher electron affinity (EA ≈ 2.8–3.0 eV for BTD vs. 2.4–2.6 eV for benzothiazole derivatives [1]). The carbonyl linker in the target compound does not significantly perturb the BTD reduction potential (measured Ered = –1.52 V for a closely related BTD-amide), whereas the sulfonyl analog (CAS 2320926-19-8) further stabilizes the radical anion, shifting Ered to –1.35 V . This quantitative tuning of electron-accepting strength is critical for applications requiring precise LUMO energy alignment.
| Evidence Dimension | First reduction potential (Ered) vs. SCE |
|---|---|
| Target Compound Data | Estimated –1.52 V (based on BTD-amide analog) [1] |
| Comparator Or Baseline | Benzothiazole analog: –1.75 to –1.90 V; Sulfonyl-BTD analog: –1.35 V [1] |
| Quantified Difference | BTD core is 0.2–0.35 V easier to reduce than benzothiazole; carbonyl analog is 0.17 V harder to reduce than sulfonyl analog |
| Conditions | Cyclic voltammetry in anhydrous acetonitrile, 0.1 M TBAPF6, glassy carbon electrode, vs. SCE |
Why This Matters
The >0.2 V difference in reduction potential between BTD and benzothiazole is sufficient to alter electron-transport efficiency in OLEDs/OFETs by an order of magnitude; for medicinal chemistry, it dictates the compound's susceptibility to reductive metabolism and its potential as a reactive oxygen species generator.
- [1] Neto, B. A. D. et al. Eur. J. Org. Chem. 2013, 2013, 32, 7211–7228. View Source
